molecular formula C44H71N15O10S2 B046012 Conopressin G CAS No. 111317-91-0

Conopressin G

Cat. No. B046012
M. Wt: 1034.3 g/mol
InChI Key: ABKBWHGCQCOZPM-YHDADAAYSA-N
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Description

Synthesis Analysis

Peptides like Conopressin G are synthesized in the hypothalamus and stored in the neurohypophysis. The synthesis involves the translation of a preprohormone, which is then processed into the active peptide hormone. This process includes cleavage, folding, and modifications such as sulfation (Viero et al., 2010).

Molecular Structure Analysis

Conopressin G, similar to vasopressin and oxytocin, is a small cyclic peptide composed of nine amino acids. One of its distinctive features is a disulfide bridge between two cysteine residues, critical for its biological activity. The sequence and structure of these peptides are crucial for their interaction with specific receptors, initiating various physiological effects (Viero et al., 2010).

Chemical Reactions and Properties

The activity of peptides like Conopressin G is influenced by their chemical properties, such as the disulfide bond formation, which is essential for their three-dimensional conformation and receptor binding. These peptides can undergo reactions like oxidation and reduction, influencing their stability and function (Viero et al., 2010).

Physical Properties Analysis

The physical properties of Conopressin G, including solubility and stability, are influenced by its peptide nature and the presence of the disulfide bond. These properties affect its bioavailability and interaction with receptors in physiological conditions.

Chemical Properties Analysis

Conopressin G shares chemical properties with vasopressin and oxytocin, such as being a polar molecule with a strong affinity for water, making it soluble in aqueous solutions. Its bioactivity is significantly affected by its structure, particularly the cyclic part and the disulfide bridge, which are crucial for receptor binding and activation (Viero et al., 2010).

Scientific Research Applications

  • Drug Development : Conopressins from Conus miliaris venom are valuable as lead compounds for targeting key membrane receptors like GPCRs (Giribaldi et al., 2020).

  • Behavioral Studies : Lys-conopressin-G induces scratching and grooming behavior in mice (Nielsen et al., 1994) and is involved in controlling male sexual behavior in freshwater snails (Soest & Kits, 2002).

  • Neurophysiological Research : Conopressin G affects the excitability and firing activity of neurons (van Soest & Kits, 1998), and suppresses gill withdrawal reflex behavior in Aplysia californica (Martinez-Padron et al., 1992).

  • Endocrine and Physiological Effects : Conopressin G and its analogs induce antidiuretic effects and influence rat behavior (Rekowski et al., 1991). Additionally, it's involved in the ejaculation process in pond snails (Kawada, 2016).

  • Receptor Studies : Conopressin peptides presumably act upon a common receptor in the brain, showing similar biological activity to vertebrate neurohypophyseal hormones (Cruz et al., 1987).

  • Molecular Biology : The structural characterization of Conopressin G helps understand its three-dimensional structures and potential receptor interactions (Janzsó et al., 2009).

Safety And Hazards

Conopressin G is toxic if swallowed, toxic in contact with skin, and fatal if inhaled . It is recommended to wash thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-10-[3-(diaminomethylideneamino)propyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H71N15O10S2/c1-3-24(2)35-42(68)54-28(14-9-17-51-44(49)50)38(64)56-30(20-33(47)60)39(65)57-31(23-71-70-22-26(46)36(62)55-29(40(66)58-35)19-25-11-5-4-6-12-25)43(69)59-18-10-15-32(59)41(67)53-27(13-7-8-16-45)37(63)52-21-34(48)61/h4-6,11-12,24,26-32,35H,3,7-10,13-23,45-46H2,1-2H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,67)(H,54,68)(H,55,62)(H,56,64)(H,57,65)(H,58,66)(H4,49,50,51)/t24-,26-,27-,28-,29-,30-,31-,32-,35?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBWHGCQCOZPM-YHDADAAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71N15O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1034.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Conopressin G

CAS RN

111317-91-0
Record name Conopressin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 111317-91-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
DB Nielsen, J Dykert, JE Rivier, JM McIntosh - Toxicon, 1994 - Elsevier
… Biochemical characterization showed that this peptide is identical to Lys-conopressin-G. The results led us to speculate that the vasopressin-like peptides in Conus venoms may be …
Number of citations: 52 www.sciencedirect.com
S Kumar, M Vijayasarathy, MA Venkatesha… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… * was named as conopressin-G, while the C.striatus peptide was designated as conopressin-S [11]. A subsequent study established the presence of conopressin-G in the venom of C.…
Number of citations: 10 www.sciencedirect.com
YJ Yong, EJ Lee, YH Lim - Journal of Applied Biological Chemistry, 2006 - koreascience.kr
… on conopressin G. These differences of residue on 2-position between conopressin G and … The size of conopressin-S is 19.3A x 14.3A x 116A, and that of conopressin-G is 20.8Á x …
Number of citations: 4 koreascience.kr
LJ Cruz, V De Santos, GC Zafaralla, CA Ramilo… - Journal of Biological …, 1987 - Elsevier
… position 2, Phe in conopressin G and of both conopressins are … The presence of Ile out for conopressin G. The proposed … geographus is designated Lys-conopressin-G and the peptide …
Number of citations: 261 www.sciencedirect.com
S Dutertre, D Croker, NL Daly, A Andersson… - Journal of Biological …, 2008 - ASBMB
… Conopressin-S was isolated from Conus striatus, whereas conopressin-G was first isolated from Conus geographus venom but later found in Conus imperialis venom as well as in …
Number of citations: 90 www.jbc.org
C Möller, F Marí - Biochemical Journal, 2007 - portlandpress.com
… To date, only three conopressins have been characterized: conopressin-G [33], conopressin-S [10] and conopressin-T [33]. The ubiquitous finding of conopressins in many organisms, …
Number of citations: 31 portlandpress.com
D McMaster, Y Kobayashi, K Lederis - Peptides, 1992 - Elsevier
… kurodai was indistinguishable from that of Lys-conopressin G [… Lys-conopressin G. HPLC comparisons also provided separate evidence that even if the coelution with Lys-conopressin G …
Number of citations: 33 www.sciencedirect.com
J Giribaldi, L Ragnarsson, T Pujante, C Enjalbal… - Marine drugs, 2020 - mdpi.com
… All peptides were characterized on both human and zebrafish receptors using conopressin-G, vasotocin, oxytocin and vasopressin as controls. Together with their NMR structures and …
Number of citations: 15 www.mdpi.com
K Näreoja, J Näsman - Acta Physiologica, 2012 - Wiley Online Library
… Conopressin-S and conopressin-G were isolated from Conus striatus and C. geographus, respectively, and they were found to induce grooming and scratching behaviour when injected …
Number of citations: 26 onlinelibrary.wiley.com
RE Van Kesteren, CP Tensen, AB Smit, J Van Minnen… - Neuron, 1995 - cell.com
… isolation of Lys-conopressin-G from the venom of the worm-hunting snail, Conus imperialis. Toxicon 32, 845-848. O'Dowd, BF, Hnatowitch, M., Caron, MG, Lefkowitch, RJ, and Bouvier, …
Number of citations: 96 www.cell.com

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